molecular formula C14H16N2O4 B2802481 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034272-82-5

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2802481
CAS No.: 2034272-82-5
M. Wt: 276.292
InChI Key: AGHUYTGQKRBBFT-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furo[2,3-c]pyridine derivative with an appropriate ethylamine and tetrahydrofuran-3-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, oxidation, and amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furo[2,3-c]pyridine moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide

Uniqueness

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide is unique due to its specific fused heterocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(11-2-7-19-9-11)15-4-6-16-5-1-10-3-8-20-12(10)14(16)18/h1,3,5,8,11H,2,4,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHUYTGQKRBBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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